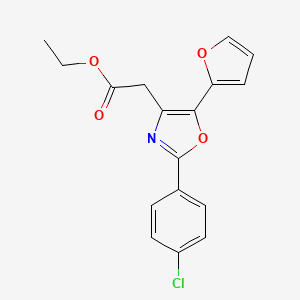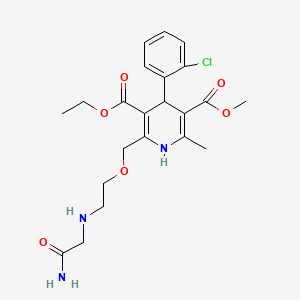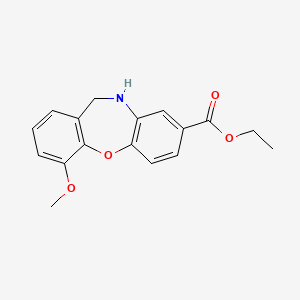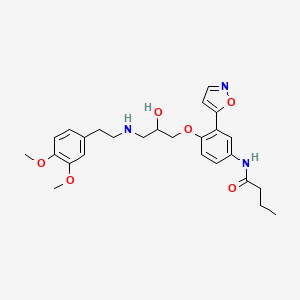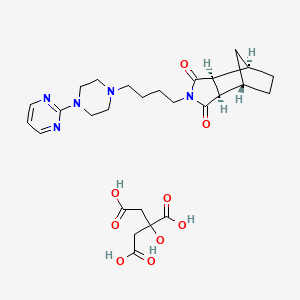
Tandospirone citrate
Descripción general
Descripción
El citrato de SM-3997, también conocido como citrato de tandospirona, es un agonista parcial potente y selectivo del receptor 5-HT1A. Se utiliza principalmente como fármaco ansiolítico para el tratamiento de los trastornos de ansiedad. El compuesto ha mostrado una gran promesa en la investigación científica debido a sus propiedades farmacológicas únicas .
Mecanismo De Acción
El citrato de SM-3997 ejerce sus efectos principalmente a través de su acción sobre los receptores 5-HT1A. Se une a estos receptores con alta afinidad, lo que lleva a la modulación de los niveles de serotonina en el cerebro. Esto da lugar a efectos ansiolíticos sin las propiedades sedantes y relajantes musculares que se asocian comúnmente a las benzodiazepinas. El compuesto no interactúa significativamente con otros sistemas receptores, lo que lo convierte en un agente ansiolítico selectivo y eficaz .
Análisis Bioquímico
Biochemical Properties
Tandospirone citrate acts as a selective 5-HT1A receptor partial agonist . It has weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) . It is relatively much less potent than buspirone at D2 receptors .
Cellular Effects
This compound exhibits good permeability, and its transport is influenced by concentration, temperature, and pH . It does not bind to either benzodiazepine- or GABA-receptor sites and does not potentiate the binding of benzodiazepines or GABA to their receptors .
Molecular Mechanism
This compound acts as a potent and selective 5-HT1A receptor partial agonist . It has a Ki affinity value of 27 ± 5 nM and approximately 55 to 85% intrinsic activity . It is essentially inactive at the 5-HT1B, 5-HT1D, β-adrenergic, and muscarinic acetylcholine receptors, serotonin transporter, and benzodiazepine allosteric site of the GABAA receptor .
Temporal Effects in Laboratory Settings
The half-life (t1/2) of this compound was found to be 1.380 ± 0.46 h and 1.224 ± 0.39 h following intragastric (i.g.) and intravenous (i.v.) administration of 20 mg/kg this compound, respectively . This indicates that this compound is rapidly eliminated in rats .
Dosage Effects in Animal Models
Unlike most benzodiazepines, this compound does not produce sedative, sleep-inducing, anticonvulsant, or muscle relaxant effects on animal models at doses effective for anxiety tests . No tolerance or tendency to self-administration was found with repeated treatment in rats or monkeys .
Metabolic Pathways
This compound is extensively metabolized in rats, with the AUC of the major active metabolite [1- [2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of this compound after i.g. administration . The human cytochromes CYP3A4 and CYP2D6 were found involved in the metabolism of this compound, primarily CYP3A4 .
Transport and Distribution
The results from the in vitro Caco-2 cell model and ex vivo everted gut sac experiment demonstrated that this compound exhibited good permeability, and its transport was influenced by concentration, temperature, and pH . Passive diffusion was identified as the main absorption mechanism .
Métodos De Preparación
La preparación del citrato de SM-3997 implica varias rutas sintéticas y condiciones de reacción. Uno de los métodos incluye la reacción de tandospirona con ácido cítrico para formar la sal de citrato. El proceso implica disolver tandospirona en un disolvente adecuado, seguido de la adición de ácido cítrico bajo condiciones controladas de temperatura y pH. La solución resultante se somete entonces a cristalización para obtener la sal de citrato pura .
Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del compuesto. Esto implica el uso de reactivos de alta pureza, control preciso de los parámetros de reacción y técnicas avanzadas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
El citrato de SM-3997 se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que se sustituyen átomos o grupos específicos por otros.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y de los reactivos utilizados .
Aplicaciones de la Investigación Científica
El citrato de SM-3997 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de referencia en estudios que implican agonistas del receptor 5-HT1A.
Biología: El compuesto se utiliza en la investigación de los sistemas de neurotransmisores y su papel en la ansiedad y la depresión.
Medicina: El citrato de SM-3997 se está investigando por sus posibles efectos terapéuticos en el tratamiento de los trastornos de ansiedad, la depresión y otras afecciones relacionadas.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos ansiolíticos y formulaciones
Aplicaciones Científicas De Investigación
SM-3997 citrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-HT1A receptor agonists.
Biology: The compound is utilized in research on neurotransmitter systems and their role in anxiety and depression.
Medicine: SM-3997 citrate is investigated for its potential therapeutic effects in treating anxiety disorders, depression, and other related conditions.
Industry: The compound is used in the development of new anxiolytic drugs and formulations
Comparación Con Compuestos Similares
El citrato de SM-3997 se compara a menudo con otros agentes ansiolíticos como la buspirona y el diazepam. A diferencia de las benzodiazepinas, el citrato de SM-3997 no produce efectos sedantes o relajantes musculares significativos. También tiene un menor potencial de adicción y síntomas de abstinencia en comparación con las benzodiazepinas. Compuestos similares incluyen:
Buspirona: Otro agonista del receptor 5-HT1A con propiedades ansiolíticas.
Diazepam: Una benzodiazepina con efectos ansiolíticos, sedantes y relajantes musculares
El citrato de SM-3997 destaca por su acción selectiva sobre los receptores 5-HT1A y su favorable perfil de efectos secundarios.
Propiedades
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGUJHNIWGCKM-DPFKZJTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112457-95-1 | |
| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112457-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tandospirone citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TANDOSPIRONE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




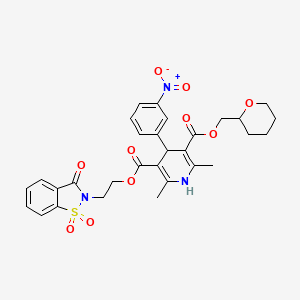



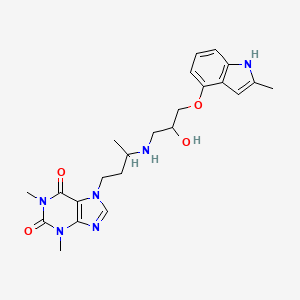
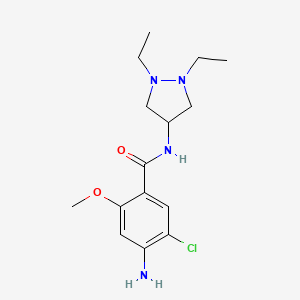
![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

